methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSLMVHBZCGJNH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate, also known as methyl 2-acetamido-3-(4-aminophenyl)propanoate, is a synthetic organic compound with notable applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

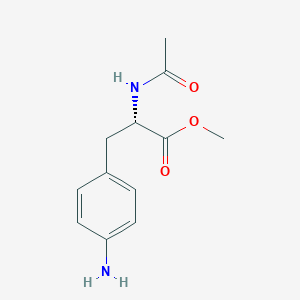

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₂₂N₂O₃

- Molecular Weight : 314.38 g/mol

- CAS Number : 35418-07-6

The compound features an acetamido group and a 4-aminophenyl moiety, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate cellular signaling pathways, which can lead to therapeutic effects in different biological contexts.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Receptor Interaction : It may bind to certain receptors, influencing signal transduction and cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit cell growth in various cancer cell lines, demonstrating a concentration-dependent effect on mitochondrial activity and apoptosis induction.

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and function.

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating strong anticancer potential.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a marked decrease in neuronal cell death compared to controls. The mechanism was attributed to enhanced antioxidant defenses and reduced oxidative damage markers.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2-(3-aminophenyl)propanoate | Anticancer, anti-inflammatory | Lacks acetamido group |

| Methyl 3-(4-aminophenyl)propanoate | Anticancer | Different positioning of the aminophenyl group |

| This compound | Strong anticancer, neuroprotective | Contains both acetamido and aminophenyl groups |

Scientific Research Applications

Chemical Properties and Structure

Methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate is characterized by its acetamido and aminophenyl groups, which contribute to its unique chemical properties. The compound's structure can be represented as follows:This compound serves as a building block for synthesizing more complex molecules due to its reactive functional groups.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: this compound is utilized in organic synthesis as a precursor for various pharmaceuticals and biologically active compounds. Its reactivity allows for modifications that lead to the formation of derivatives with enhanced properties.

2. Biology:

- Biological Interactions: This compound has been studied for its interactions with biological targets, including enzymes and receptors. It modulates cellular signaling pathways, which can be critical in understanding disease mechanisms.

- Cell Line Studies: Research indicates that this compound exhibits significant biological activity against cancer cell lines, demonstrating potential as an anticancer agent.

3. Medicine:

- Therapeutic Potential: Investigations into its neuroprotective effects have shown that this compound can reduce neuronal cell death in models of oxidative stress-induced neurodegeneration. This suggests potential applications in treating neurological disorders.

Case Study 1: Anticancer Efficacy

A study on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction. The IC50 value was approximately 25 µM after 48 hours of treatment, indicating strong anticancer potential.

Case Study 2: Neuroprotection

In models of neurodegeneration, administration of the compound resulted in a marked decrease in neuronal cell death compared to controls. This effect was attributed to enhanced antioxidant defenses and reduced oxidative damage markers, highlighting its therapeutic promise in neuroprotection.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in the para-substituent on the phenyl ring, which influences electronic, steric, and solubility properties:

Notes:

- The 4-aminophenyl group in the target compound is expected to exhibit higher solubility in aqueous media compared to non-polar substituents (e.g., 4-OCH₃, 4-CF₃) due to its basicity .

- Nitro (4-NO₂) and fluoro (4-F) substituents are common precursors or bioisosteres in medicinal chemistry, whereas the amino group (4-NH₂) is critical for target binding in bioactive molecules .

Physical and Spectral Properties

The target compound’s amino group would likely show characteristic NH₂ peaks in IR (~3300–3500 cm⁻¹) and distinct aromatic proton shifts in ¹H NMR compared to nitro or methoxy analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate, and how are key intermediates validated?

- Methodology : Synthesis typically involves multi-step reactions starting from protected amino acid derivatives. For example:

Amino Group Protection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during coupling reactions.

Coupling Reactions : Amide bond formation via reagents like HATU or DCC in anhydrous solvents (e.g., DMF) under inert atmospheres.

Esterification : Methanol/HCl or diazomethane for methyl ester formation.

Deprotection : Acidic (TFA) or catalytic hydrogenation conditions to remove protecting groups.

- Validation : Intermediates are confirmed via H/C NMR (e.g., acetamido protons at δ 2.0–2.1 ppm) and mass spectrometry (ESI-MS for molecular ion peaks) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.5–7.5 ppm for the 4-aminophenyl group) and the methyl ester (δ 3.6–3.7 ppm). C NMR confirms carbonyl groups (acetamido at ~170 ppm, ester at ~172 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 265.1324 for CHNO).

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize racemization during synthesis?

- Critical Parameters :

- Temperature : Low temperatures (0–5°C) during coupling steps to reduce epimerization.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reagent solubility while minimizing side reactions.

- Catalysts : Use of DMAP or HOAt to accelerate amide bond formation.

- Computational Aids : Quantum chemical calculations (e.g., DFT) predict transition states to optimize reaction pathways .

Q. What strategies address solubility limitations in biological assays without compromising structural integrity?

- Co-Solvents : DMSO (≤0.1% v/v) or cyclodextrin-based formulations enhance aqueous solubility.

- Prodrug Design : Replace the methyl ester with hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo.

- Nanocarriers : Liposomal encapsulation or polymeric nanoparticles improve bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Assay Standardization :

- Cell Lines : Use identical models (e.g., THP-1 monocytes) to compare cytokine inhibition profiles.

- Dosage Consistency : Normalize concentrations to molarity (µM) rather than µg/mL.

- Structural Analog Comparison : Benchmark against derivatives (e.g., 4-chlorophenyl or dimethylamino variants) to identify substituent effects on activity .

Q. What computational approaches predict binding interactions with biological targets like enzymes or receptors?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., NF-κB p65 subunit).

- Molecular Dynamics (MD) : GROMACS simulations assess binding stability over time (≥100 ns trajectories).

- QSAR Models : Machine learning (Random Forest, SVM) correlates structural features (e.g., logP, H-bond donors) with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- Key Modifications :

- Phenyl Substituents : Introduce electron-withdrawing groups (e.g., -NO) to enhance receptor affinity.

- Ester Replacements : Substitute methyl with ethyl or tert-butyl esters to modulate lipophilicity.

- Biological Testing : Prioritize analogs with >50% inhibition in preliminary screens (e.g., IL-6 suppression in macrophages) .

Q. What are the critical challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.